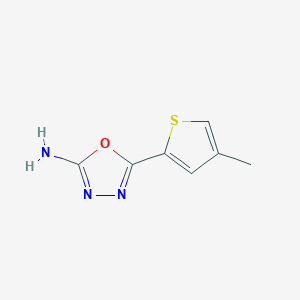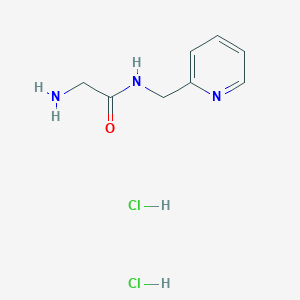
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
Thiophene-based compounds have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom and the formula C4H4S . The structure of thiophene-based compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be studied using density functional theory (DFT). DFT can be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .Aplicaciones Científicas De Investigación
Synthesis Methods and Material Applications
A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, showcasing an efficient approach to creating fully substituted oxadiazole derivatives. This method uses a one-pot, four-component condensation reaction, offering an alternative route for the synthesis of these compounds without requiring any catalyst or activation, thus presenting a significant advancement in organic synthesis techniques (Ramazani & Rezaei, 2010).
Antimicrobial and Antiproliferative Activities
Research has also focused on the biological activities of 1,3,4-oxadiazole derivatives. N-Mannich bases of 1,3,4-oxadiazole have shown promising antimicrobial and anti-proliferative activities. These compounds have been evaluated against pathogenic Gram-positive and Gram-negative bacteria, as well as various cancer cell lines, showing broad-spectrum antibacterial activities and potent anti-proliferative effects against prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Crystal Structure and Energetic Material Precursor
The crystal structure and properties of an energetic material precursor related to 1,3,4-oxadiazol-2-amine have been characterized, revealing its potential in the design of new materials with specific mechanical properties. The compound exhibits wave-like two-dimensional molecular layers and strong π-interaction, showcasing its structural uniqueness and potential application in material science (Zhu et al., 2021).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives containing 1,3,4-oxadiazol and other heterocyclic moieties have been synthesized and investigated for their anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume and cell number in mouse models, highlighting their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-5(12-3-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAHJELNLDTMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677752 | |
| Record name | 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1219827-55-0 | |
| Record name | 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)

![{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B1520956.png)






![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)



![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)